molecular formula C21H20N4O4S B2492635 ethyl 4-(2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate CAS No. 946224-27-7

ethyl 4-(2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate

Cat. No.: B2492635
CAS No.: 946224-27-7
M. Wt: 424.48
InChI Key: HEYWFRAUSMGTBP-UHFFFAOYSA-N
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Description

This compound features a central 1,3-thiazole ring substituted at the 4-position with an acetamido group linked to a benzoate ester (ethyl 4-position). The molecular framework suggests applications in drug discovery, particularly targeting enzymes or receptors influenced by heterocyclic motifs .

Properties

IUPAC Name

ethyl 4-[[2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-2-29-19(27)14-8-10-16(11-9-14)22-18(26)12-17-13-30-21(24-17)25-20(28)23-15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,22,26)(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYWFRAUSMGTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate typically involves multiple steps. One common method includes the reaction of ethyl 4-aminobenzoate with 2-bromoacetyl bromide to form ethyl 4-(2-bromoacetamido)benzoate. This intermediate is then reacted with 2-aminothiazole to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Ethyl 4-(2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit biotin carboxylase, an enzyme involved in fatty acid synthesis. This inhibition disrupts bacterial cell wall synthesis, leading to antibacterial effects . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Heterocyclic Core Modifications

Thiazole vs. Thiadiazole Derivatives
  • Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-yl]Methoxy}Benzoate ():
    Replacing the thiazole with a 1,3,4-thiadiazole introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. The thiadiazole’s higher electronegativity may enhance metabolic stability but reduce solubility compared to the thiazole-based target compound .
Thiazole vs. Benzoimidazole Derivatives
  • This structural difference could influence bioavailability or target binding affinity compared to the phenylcarbamoyl-thiazole motif .

Substituent Variations on the Thiazole Ring

Phenylcarbamoyl vs. Morpholine Sulfonyl
  • Ethyl 2-[2-[(4-Morpholin-4-ylsulfonylbenzoyl)Amino]-1,3-Thiazol-4-yl]Acetate (): The morpholine sulfonyl group enhances solubility due to its polar sulfonyl moiety. This contrasts with the phenylcarbamoyl group in the target compound, which may prioritize hydrophobic interactions in target binding .
Fluorophenyl and Bromophenyl Substituents
  • These modifications differ from the unsubstituted phenyl group in the target compound, which may favor non-covalent interactions .

Pharmacological Analogues: β3-Adrenergic Receptor Agonists

  • Mirabegron (MBG) (): MBG shares a thiazol-4-yl acetamido backbone but incorporates a hydroxyethylamino-phenethyl group. Its molecular weight (396.51 g/mol) and β3-agonist activity highlight how structural variations influence receptor selectivity. The target compound’s phenylcarbamoyl group may limit similar agonist effects due to steric hindrance .

Benzoate Ester Modifications

  • The phenethylthio group in I-6373 may enhance membrane permeability compared to the target compound’s acetamido linker .

Comparative Data Table

Compound Name Heterocycle Core Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 1,3-Thiazole Phenylcarbamoyl amino ~369 (estimated) Moderate lipophilicity, hydrophobic
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-yl]Methoxy}Benzoate 1,3,4-Thiadiazole Phenylcarbamoyl methoxy 369.40 Higher metabolic stability
A21 () Benzoimidazole-thio Benzoimidazole-thio ~350 (estimated) Increased π-π stacking
Compound 9b () 1,3-Thiazole 4-Fluorophenyl ~400 (estimated) Enhanced electrophilicity
MBG () 1,3-Thiazole Hydroxyethylamino-phenethyl 396.51 β3-Adrenergic agonist activity

Biological Activity

Ethyl 4-(2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate, identified by the CAS number 923187-05-7, is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article will explore the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound involves the esterification of benzoic acid derivatives with phenylcarbamoyl thiazole derivatives. The reaction typically includes the following steps:

  • Formation of Thiazole Derivative : The thiazole ring is synthesized via a condensation reaction involving appropriate thioketones and amines.
  • Esterification : The thiazole derivative is then reacted with ethyl 4-aminobenzoate to form the desired ester.

Antimicrobial Activity

Research indicates that derivatives of phenylcarbamoyl thiazoles exhibit significant antimicrobial properties. This compound has been evaluated against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis.

  • Minimum Inhibitory Concentrations (MICs) : Studies have shown that the MICs for this compound range from 0.125 to 8 µM against mycobacterial strains, indicating potent activity against both drug-susceptible and resistant strains .
Pathogen TypeMIC Range (µM)
Mycobacterium tuberculosis0.125 - 8
Methicillin-resistant Staphylococcus aureus≥0.49

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial effects, this compound has demonstrated cytotoxic properties against various cancer cell lines.

  • Cytostatic Effects : The compound exhibits significant cytostatic activity with IC50 values generally lower than 10 µM in several cancer cell lines, suggesting its potential as an anticancer agent .
Cell LineIC50 (µM)
HCT116 (Colon Cancer)3.29
H460 (Lung Cancer)10
MCF-7 (Breast Cancer)<10

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound appears to inhibit cell proliferation through induction of apoptosis without significant cell cycle arrest .
  • Targeting Specific Pathways : Some studies suggest that compounds similar to this compound may interact with tubulin or other cellular targets critical for cancer cell survival and proliferation.

Case Studies

A notable study evaluated a series of related compounds for their efficacy against various cancer types and bacterial infections. The findings indicated that certain derivatives exhibited higher selectivity indices for drug-resistant strains compared to established antibiotics, making them promising candidates for further development in both antimicrobial and anticancer therapies .

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